![molecular formula C15H17N3O4 B2895951 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide CAS No. 369403-85-0](/img/structure/B2895951.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

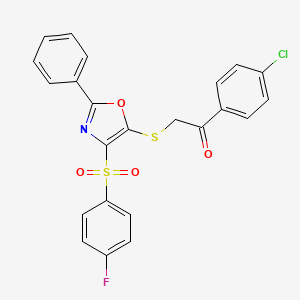

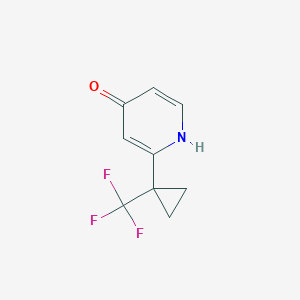

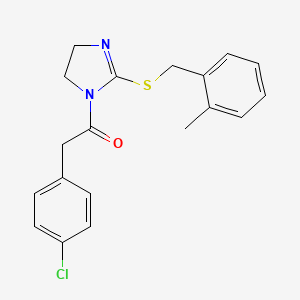

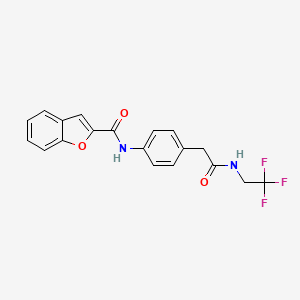

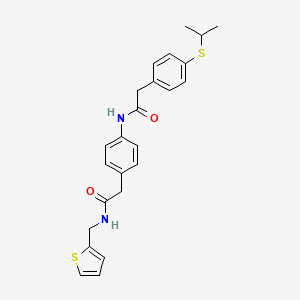

“N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide” is a complex organic compound. The name suggests that it contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group attached to the 3-position of the ring. The compound also has a 3,4-dimethoxyphenyl ethyl group attached to the nitrogen atom of the amide .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a pyridazine ring at its core, with an amide group at the 3-position and a 3,4-dimethoxyphenyl ethyl group attached to the nitrogen of the amide .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the amide group could make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis often focuses on the development of novel heterocyclic compounds due to their potential in drug development and material science. For instance, the study on the synthesis and reactions of new heterocyclic compounds containing the thieno[2,3-c] pyridazine moiety demonstrates the versatility of these frameworks in creating pharmacologically relevant structures (Radwan, 2000). Similar methodologies could apply to the synthesis and functionalization of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide, highlighting its relevance in synthesizing complex molecules with potential biological activity.

Material Science Applications

The synthesis and biological activity of novel arylazothiazole disperse dyes including selenopheno[2,3-b]pyridazine derivatives, underscores the importance of such compounds in material sciences, especially in dyeing polyester fibers and creating materials with antimicrobial and antitumor properties (Khalifa et al., 2015). This suggests potential applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide in developing new materials with specific biological activities or physicochemical properties.

Pharmacological Potential

Research on heterocyclic compounds like pyridazine derivatives and related compounds often highlights their pharmacological potential, including their use as intermediates in synthesizing compounds with various biological activities. For example, studies on the synthesis of 2-azaindolizines showcase the fluorescent properties of these compounds, which could be valuable in creating fluorescent markers or probes in biological research (Shibahara et al., 2006). This aligns with the potential research applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide in developing new diagnostic tools or therapeutic agents.

Mecanismo De Acción

Target of Action

The primary targets of the compound “N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” are currently unknown. The compound is structurally similar to other phenethylamines , which often interact with monoamine receptors in the nervous system .

Mode of Action

Based on its structural similarity to other phenethylamines, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Phenethylamines often affect monoaminergic pathways, including those involving dopamine, norepinephrine, and serotonin .

Pharmacokinetics

Like other phenethylamines, it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Phenethylamines often result in increased monoaminergic neurotransmission, which can lead to various physiological and psychological effects .

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-21-12-5-3-10(9-13(12)22-2)7-8-16-15(20)11-4-6-14(19)18-17-11/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZTVAQGEFJYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=NNC(=O)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895875.png)

![4-Pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2895880.png)

![7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2895883.png)